1,3-Bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one
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Overview
Description
1,3-bis(1,3-benzothiazol-2-ylthio)acetone is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(1,3-benzothiazol-2-ylthio)acetone typically involves the condensation of 2-aminobenzenethiol with acetone under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzothiazole ring. Common synthetic methods include:
Condensation Reactions: Using aldehydes, ketones, or acids as starting materials.
Cyclization Reactions: Involving thioamides or carbon dioxide as raw materials
Industrial Production Methods
Industrial production of benzothiazole derivatives, including 1,3-bis(1,3-benzothiazol-2-ylthio)acetone, often employs large-scale condensation and cyclization reactions. These processes are optimized for high yield and purity, using advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(1,3-benzothiazol-2-ylthio)acetone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
1,3-bis(1,3-benzothiazol-2-ylthio)acetone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1,3-bis(1,3-benzothiazol-2-ylthio)acetone involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound with diverse biological activities.
2-aryl benzothiazoles: Known for their antimicrobial and anticancer properties
Uniqueness
1,3-bis(1,3-benzothiazol-2-ylthio)acetone is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its dual benzothiazole moieties enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
1,3-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS4/c20-11(9-21-16-18-12-5-1-3-7-14(12)23-16)10-22-17-19-13-6-2-4-8-15(13)24-17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTBZOLHOSVREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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